Racemic Identity: Zero Optical Rotation Versus the L-Isomer's −10.8°
The defining differentiation of CAS 4515-20-2 is its racemic (DL) nature, which produces a net optical rotation of zero. This stands in direct contrast to the enantiopure L-isomer (CAS 4779-31-1, Z-Asp-OBzl), which exhibits a specific optical rotation of −10.8° (c = 1.2 in AcOH) . For analytical chemists validating chiral HPLC methods or monitoring racemization during peptide coupling, the DL racemate provides an authentic achiral reference point that the L-isomer cannot substitute. No other Cbz-protected aspartic acid α-benzyl ester offers this combination of racemic identity with the α-regioisomeric ester position [1].
| Evidence Dimension | Optical rotation (chiral identity) |
|---|---|
| Target Compound Data | 0° (racemic mixture, DL-form) |
| Comparator Or Baseline | CAS 4779-31-1 (Z-Asp-OBzl, L-isomer): −10.8° (c = 1.2 in AcOH) |
| Quantified Difference | Δ = 10.8° (absolute); qualitative shift from optically active to optically inactive |
| Conditions | Polarimetry; c = 1.2 in acetic acid for L-isomer data from AKSci Certificate of Analysis |
Why This Matters
For chiral method development, racemization studies, and kinetic resolution experiments, the DL racemate is the only valid achiral reference; procuring the L-isomer in error would produce a false positive for optical purity.
- [1] Yamashita, T.; et al. Preparation of α-Benzyl N-Benzyloxycarbonyl-DL-aspartate and its Resolution by 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucosylamine. Chem. Pharm. Bull. 1965, 13 (9), 1131–1134. View Source
